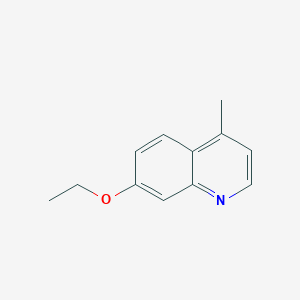

7-Ethoxy-4-methylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

7-ethoxy-4-methylquinoline |

InChI |

InChI=1S/C12H13NO/c1-3-14-10-4-5-11-9(2)6-7-13-12(11)8-10/h4-8H,3H2,1-2H3 |

InChI Key |

VKCKCXSNMMBEQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=NC=CC(=C2C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 7 Ethoxy 4 Methylquinoline and Analogues

Classical and Named Reactions in Quinoline (B57606) Synthesis

A rich history of named reactions provides the fundamental tools for quinoline synthesis. wikipedia.org These classical methods, though sometimes requiring harsh conditions, are well-established and versatile for creating a wide array of quinoline analogues. tandfonline.comrsc.org

Conrad-Limpach Annulation Strategies for 4-Hydroxyquinolines

The Conrad-Limpach synthesis is a powerful method for producing 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers) from anilines and β-ketoesters. wikipedia.orgrsc.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes thermal cyclization. wikipedia.org The temperature of the reaction is a critical factor, with cyclization often requiring temperatures around 250 °C to proceed efficiently. wikipedia.orgrsc.org

The mechanism involves the initial condensation of an aniline (B41778) with a β-ketoester. wikipedia.org For the synthesis of a precursor to 7-Ethoxy-4-methylquinoline, 3-ethoxyaniline (B147397) would be reacted with ethyl acetoacetate (B1235776). The reaction conditions determine the initial product; lower temperatures favor the Knorr product (2-hydroxyquinoline), while higher temperatures favor the Conrad-Limpach product (4-hydroxyquinoline). The subsequent cyclization of the intermediate β-arylamino-crotonate at high temperatures, often in an inert, high-boiling solvent like mineral oil or Dowtherm, leads to the formation of the 4-hydroxyquinoline (B1666331). wikipedia.orgnih.gov This high-temperature step is necessary to overcome the energy barrier of breaking the aromaticity of the aniline ring during the electrocyclic ring closing. nih.gov The resulting 7-ethoxy-4-hydroxy-2-methylquinoline can then be further modified to yield the target compound.

Table 1: Solvents Used in Conrad-Limpach Thermal Cyclization This table presents a selection of solvents and their impact on the yield of 4-hydroxyquinoline derivatives, demonstrating the importance of high boiling points for the reaction's success.

| Solvent | Boiling Point (°C) | Typical Yield | Reference |

|---|---|---|---|

| No Solvent | - | Moderate (<30%) | wikipedia.org |

| Mineral Oil | > 275 | High (up to 95%) | wikipedia.orgrsc.org |

| 1,2,4-Trichlorobenzene | 214 | Good | nih.gov |

| 2-Nitrotoluene | 222 | Good | nih.gov |

| 2,6-Di-tert-butylphenol | 253 | Good | nih.gov |

Gould-Jacobs Cyclization Protocol and its Derivatives

The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline-3-carboxylic acid derivatives, starting from an aniline and an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com The process involves an initial substitution reaction, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield the 4-hydroxyquinoline. wikipedia.org

For a 7-ethoxy substituted quinoline, the starting material would again be 3-ethoxyaniline. The reaction sequence begins with the condensation of the aniline with the malonic ester derivative, followed by a heat-induced cyclization. wikipedia.orgresearchgate.net This cyclization can require high temperatures, potentially leading to side reactions, which is a drawback of the classical approach. mdpi.com The regioselectivity of the cyclization is a key consideration when using asymmetrically substituted anilines, as a mixture of products can be formed. mdpi.com This method is particularly important for the synthesis of various quinolone antibiotics. wikipedia.org

The general pathway is as follows:

Condensation: 3-Ethoxyaniline reacts with diethyl ethoxymethylenemalonate.

Thermal Cyclization: The resulting intermediate undergoes cyclization at high temperatures. researchgate.net

Saponification: The ester group at the 3-position is hydrolyzed to a carboxylic acid. wikipedia.org

Decarboxylation: The carboxylic acid is removed by heating to yield 7-ethoxy-4-hydroxyquinoline. wikipedia.org

Friedländer and Pfitzinger Approaches to Substituted Quinolines

The Friedländer synthesis is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone or aldehyde). rsc.orgwikipedia.org This reaction can be catalyzed by acids or bases. wikipedia.orgnih.gov To synthesize this compound directly, one would require 2-amino-4-ethoxybenzaldehyde or 2-amino-4-ethoxyacetophenone to react with acetone (B3395972) or a related compound. A significant challenge with this method is controlling the regioselectivity when unsymmetrical ketones are used. rsc.org Modern variations have explored catalyst-free synthesis in water, presenting a greener alternative to traditional methods that often use harsh conditions or organic solvents. organic-chemistry.org

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a variation of the Friedländer synthesis that uses isatin (B1672199) or substituted isatins as the starting material. rsc.orgwikipedia.org The isatin is first hydrolyzed with a base to open the five-membered ring, forming a keto-acid. wikipedia.org This intermediate then condenses with a carbonyl compound to form a quinoline-4-carboxylic acid. wikipedia.orgiipseries.org For the synthesis of a 7-ethoxy derivative, one would start with 6-ethoxyisatin. The reaction with a compound like acetone in the presence of a strong base would yield 7-ethoxy-2-methylquinoline-4-carboxylic acid, which could then be decarboxylated.

Skraup and Doebner-von Miller Reactions in Quinoline Formation

The Skraup synthesis is one of the oldest and most direct methods for producing quinoline itself. It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgorganicreactions.org The reaction proceeds via the in-situ formation of acrolein from the dehydration of glycerol. iipseries.org A primary challenge of the Skraup reaction is its often violent and exothermic nature, though the inclusion of ferrous sulfate (B86663) can moderate the reaction. wikipedia.org Using 3-ethoxyaniline as the substrate in a Skraup reaction would be a direct approach to synthesizing 7-ethoxyquinoline (B3058866). However, the standard Skraup reaction does not directly yield the 4-methyl substituent.

The Doebner-von Miller reaction is a more versatile modification of the Skraup synthesis. wikipedia.orgwikipedia.org It utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. wikipedia.org To produce this compound, 3-ethoxyaniline would be reacted with an α,β-unsaturated ketone like methyl vinyl ketone. This reaction is known to produce 4-methylquinolines. acs.org The reaction mechanism is complex and has been a subject of debate, with modern studies suggesting a fragmentation-recombination pathway. wikipedia.org A significant drawback, similar to the Skraup synthesis, is the often harsh acidic conditions and the potential for exothermic reactions. rsc.org

Table 2: Comparison of Classical Quinoline Syntheses for this compound This table summarizes the applicability of classical named reactions for the synthesis of the target compound or its key precursors.

| Reaction | Key Reactants | Primary Product Type | Applicability to Target | Reference |

|---|---|---|---|---|

| Conrad-Limpach | 3-Ethoxyaniline + β-Ketoester | 4-Hydroxyquinoline | Forms 7-ethoxy-4-hydroxyquinoline precursor | wikipedia.orgrsc.org |

| Gould-Jacobs | 3-Ethoxyaniline + Malonic Ester Deriv. | 4-Hydroxyquinoline-3-carboxylate | Forms 7-ethoxy-4-hydroxyquinoline precursor | wikipedia.orgmdpi.com |

| Friedländer | 2-Amino-4-ethoxyaryl ketone + CH₂-carbonyl | Substituted Quinoline | Direct but requires specific starting materials | rsc.orgwikipedia.org |

| Pfitzinger | 6-Ethoxyisatin + Carbonyl Compound | Quinoline-4-carboxylic acid | Forms a carboxylated precursor | rsc.orgwikipedia.org |

| Skraup | 3-Ethoxyaniline + Glycerol | Unsubstituted Quinoline (at C2, C3, C4) | Forms 7-ethoxyquinoline, not the target | wikipedia.orgorganicreactions.org |

| Doebner-von Miller | 3-Ethoxyaniline + α,β-Unsaturated Ketone | Substituted Quinoline | Direct synthesis is feasible | rsc.orgwikipedia.org |

Modern and Green Chemistry Approaches in Quinoline Synthesis

In response to the drawbacks of many classical methods, such as harsh conditions and the use of hazardous reagents, modern synthetic chemistry has focused on developing more sustainable and efficient protocols. nih.govijpsjournal.com These "green" approaches often involve milder reaction conditions, the use of environmentally benign solvents like water or ethanol (B145695), and the development of reusable catalysts. tandfonline.comijpsjournal.com

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Cobalt, Silver Catalysis)

Transition-metal catalysis has become an indispensable tool in organic synthesis, offering novel pathways for the construction of heterocyclic systems like quinolines. mdpi.comnih.gov These methods often provide high efficiency, selectivity, and functional group tolerance under milder conditions than classical reactions.

Palladium Catalysis: Palladium-catalyzed reactions, such as the annulation of o-iodoanilines with propargyl alcohols, provide a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org This strategy could be adapted to synthesize this compound.

Copper Catalysis: Copper catalysts have been employed in various quinoline syntheses. For instance, a copper-zinc combination has been used to catalyze a three-component reaction of anilines, alkynes, and aldehydes to produce substituted quinolines. rsc.org Titania-supported copper chloride has also been shown to be an effective and recyclable catalyst for quinoline synthesis under aerobic conditions. beilstein-journals.org

Cobalt Catalysis: Cobalt complexes are emerging as effective catalysts for C-H functionalization reactions. nih.gov While specific applications to this compound are not widely reported, the principles of cobalt-catalyzed C-H activation could provide future synthetic routes.

Silver Catalysis: Silver triflate (AgOTf) has been reported as a catalyst for preparing 2-substituted quinolines from 2-aminobenzyl alcohol and a ketone. rsc.org

These modern catalytic systems represent the forefront of quinoline synthesis, aiming for greater efficiency, atom economy, and environmental compatibility. rsc.orgfrontiersin.org

Metal-Free and Ionic Liquid-Mediated Reactions

The synthesis of quinoline scaffolds without the use of transition metals is a significant area of research, aiming to reduce costs and metal contamination in final products. These methods often rely on catalysis by iodine, Brønsted acids, or the unique properties of ionic liquids.

Metal-Free Approaches: Metal-free syntheses often employ common reagents to facilitate cyclization and aromatization steps. Iodine-catalyzed reactions, for instance, can proceed through a Povarov-type mechanism where iodine activates substrates and facilitates the necessary oxidative aromatization to form the quinoline core. mdpi.com Another prominent metal-free strategy is the aza-Wittig cascade reaction. This process involves the reaction of an azide (B81097) with a phosphine (B1218219) to form an iminophosphorane, which then undergoes an intramolecular aza-Wittig reaction to close the heterocyclic ring, ultimately leading to substituted quinolines in high yields. mdpi.com

Ionic Liquid-Mediated Reactions: Ionic liquids (ILs) have emerged as green and recyclable alternatives to volatile organic solvents. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them suitable as both solvents and catalysts for quinoline synthesis. jetir.org In some cases, an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄) can facilitate the metal-free synthesis of 3-substituted quinolines from anilines and phenylacetaldehydes. acs.org The IL is believed to act as both a Lewis acid and a Lewis base, promoting the necessary C-C and C-N bond formations. acs.org The Friedländer synthesis, a classical method involving the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, has been successfully adapted to use ionic liquids. For example, the protic ionic liquid tris-(2-hydroxy-ethyl)-ammonium formate (B1220265) (TEAOHF) has been used as an efficient, recyclable catalyst under solvent-free conditions. jetir.org Similarly, α-chymotrypsin has shown enhanced catalytic activity for the Friedländer condensation in an ionic liquid aqueous solution compared to traditional organic solvents. mdpi.com

| Methodology | Key Reagents/Catalysts | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Iodine-Catalyzed Povarov Reaction | I₂, DMSO | Povarov-type [4+2] Cycloaddition | Metal-free; uses iodine to mediate oxidative aromatization. | mdpi.com |

| Aza-Wittig Cascade | Triphenylphosphine (B44618) (PPh₃) | Cascade Reaction | Forms iminophosphorane intermediate for ring closure; high yields. | mdpi.com |

| IL-Mediated Synthesis | [Bmim]BF₄ | Condensation/Cyclization | Metal-free; IL acts as both solvent and catalyst; recyclable medium. | acs.org |

| IL-Catalyzed Friedländer Synthesis | Tris-(2-hydroxy-ethyl)-ammonium formate (TEAOHF) | Friedländer Condensation | Solvent-free conditions; high yields and simple workup. | jetir.org |

Ultrasound and Microwave-Assisted Protocols for Enhanced Efficiency

To overcome the limitations of traditional synthesis, such as long reaction times and harsh conditions, energy-efficient techniques like ultrasound and microwave irradiation have been widely adopted. These methods can dramatically accelerate reaction rates and improve yields. numberanalytics.com

Ultrasound-Assisted Synthesis: Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hotspots of extreme temperature and pressure. numberanalytics.comijcce.ac.ir This energy input enhances mass transfer and accelerates chemical reactions. For the synthesis of quinoline derivatives, ultrasound irradiation has been shown to significantly reduce reaction times and increase yields compared to conventional stirring methods. ijcce.ac.irsciensage.info A notable application is the O-alkylation of quinolin-4-ol derivatives, where an ultrasound-assisted protocol reduced the reaction time to just 15 minutes, providing products with high purity and yield without the need for further purification. mdpi.com Similarly, the synthesis of piperidinyl-quinoline acylhydrazones was achieved in 4-6 minutes using ultrasound, a significant improvement over the 15-45 minutes required by conventional heating. mdpi.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis employs microwave radiation to heat reactants directly and efficiently through dielectric heating. This often leads to a drastic reduction in reaction times, from hours to minutes, along with improved yields and cleaner reaction profiles. eurekaselect.com The synthesis of substituted quinolines has greatly benefited from this technology. A solid acid-catalyzed, microwave-assisted multicomponent domino reaction of anilines, aldehydes, and terminal alkynes provides quinolines in excellent yields within minutes. rsc.org Another efficient protocol involves a ytterbium triflate (Yb(OTf)₃) catalyzed one-pot, three-component reaction in an ionic liquid under microwave irradiation, which leverages the synergistic effects of all three components to produce structurally diverse quinolines rapidly. organic-chemistry.org

| Assisted Protocol | Typical Conditions | Advantages | Example Application | Reference |

|---|---|---|---|---|

| Ultrasound | 20-100 kHz, Room Temp. | Reduced reaction time, improved yields, high purity. | O-alkylation of 6-methoxy-2-methylquinolin-4-ol. | mdpi.com |

| Microwave | 80-450 W, controlled temp. | Drastic reduction in time (hours to minutes), enhanced yields, atom economy. | Multicomponent domino cyclization using a solid acid catalyst. | rsc.org |

| Microwave in IL | Yb(OTf)₃, [bmim][BF₄], 80 W | Synergistic effect of catalyst, IL, and microwave; recyclable system. | One-pot, three-component synthesis of 2,4-disubstituted quinolines. | organic-chemistry.org |

One-Pot and Cascade Reactions for Multi-Substituted Quinolines

One-pot and cascade (or tandem) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. nih.gov This approach avoids the lengthy separation and purification of intermediates, thereby saving time, reagents, and reducing waste. rsc.org

Numerous cascade reactions have been developed for quinoline synthesis. These often involve a sequence of events such as condensation, cyclization, and aromatization. mdpi.com For example, a rhodium(III)-catalyzed cascade reaction of N-aryl amidines with two molecules of a CF₃-ynone proceeds through aryl alkenylation, alkenyl alkynylation, and intramolecular condensation to yield highly functionalized quinolines. rsc.org This process involves the cleavage and formation of multiple bonds (C–H/N–H/C–N/C–C) in a single pot. rsc.org Similarly, copper-catalyzed cascade reactions can be used to synthesize 2-substituted quinolines from aryl aldehydes, anilines, and acrylic acid under aerobic conditions. organic-chemistry.org Modified Friedländer protocols have also been adapted for the one-pot synthesis of C3-piperazinyl-substituted quinolines, which are valuable precursors for medicinal chemistry. rsc.orgrsc.org

| Reaction Name/Type | Catalyst/Reagents | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| Rh(III)-Catalyzed Cascade | [Cp*RhCl₂]₂, AgSbF₆ | C-H activation/alkenylation/alkynylation/condensation. | Builds highly complex quinolines from simple precursors. | rsc.org |

| Copper-Catalyzed Decarboxylative Cascade | Copper catalyst | Intermolecular decarboxylative cascade cyclization. | High chemo- and regioselectivity, uses aerobic conditions. | organic-chemistry.org |

| Modified Friedländer One-Pot Synthesis | NaOH in EtOH | Condensation of 2-aminobenzaldehyde (B1207257) with a substituted acetaldehyde. | Efficient access to C3-amino substituted quinolines. | rsc.org |

| Palladium-Catalyzed Annulation | Palladium catalyst | Annulation of o-iodo-anilines with propargyl alcohols. | Broad functional group tolerance under mild conditions. | organic-chemistry.org |

Superacid-Mediated Cyclization Strategies

Superacids, which are acids with an acidity greater than that of 100% sulfuric acid, can promote reactions that are not feasible under conventional acidic conditions. In quinoline synthesis, superacids like trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) are used to facilitate cyclization by creating highly reactive superelectrophilic intermediates. mdpi.comnih.gov

A key strategy involves the reaction of vinylogous imines, prepared from anilines and cinnamaldehydes, in a superacid medium. nih.govnih.gov The superacid protonates the substrate to generate a dicationic superelectrophile. This highly reactive species readily undergoes intramolecular cyclization. nih.gov The subsequent aromatization to the quinoline ring is thought to occur through a superacid-promoted elimination of a stable carbocation, such as a benzene (B151609) cation. nih.gov This method provides a convenient route to the quinoline ring system from readily available precursors and uses a Brønsted acid that can potentially be recycled. nih.gov

Targeted Synthesis of this compound and its Structural Analogues

The synthesis of a specifically substituted quinoline like this compound requires precise control over the introduction of functional groups onto the heterocyclic core. This involves either starting with pre-functionalized precursors or employing regioselective reactions on the quinoline scaffold.

Strategies for Regioselective Introduction of the Ethoxy Moiety at Position 7

Achieving regioselective functionalization at the C7 position of the quinoline ring is a significant synthetic challenge due to the electronic properties of the heterocyclic system, which typically favor reactions at other positions.

Classical Synthesis from Precursors: The most straightforward approach is to use a starting aniline that already contains the desired alkoxy substituent at the meta-position. For example, using m-ethoxyaniline in a classic quinoline synthesis like the Doebner-von Miller reaction (reacting with an α,β-unsaturated carbonyl compound) or the Combes synthesis (reacting with a β-diketone) would place the ethoxy group at the C7 position of the final quinoline product.

Directed C-H Functionalization: Modern methods focus on the direct functionalization of C-H bonds, which is more atom-economical. However, directing this functionalization to the C7 position requires a directing group (DG) on the quinoline ring, typically at the C8 position. A review of regioselective functionalization notes that using a pivalamide (B147659) group at the C8 position can direct olefination to the less reactive C7 position. mdpi.com Similarly, a rhodium(III)-catalyzed C-H alkylation of 8-aminoquinolines has been shown to be highly regioselective for the C7 position. nih.gov While these examples demonstrate C-C bond formation, the principle of using an 8-amino or related group could potentially be adapted for C-O bond formation to introduce an ethoxy group.

Synthetic Routes for Methyl Group Functionalization at Position 4

The methyl group at the C4 position of the quinoline ring is a versatile handle for further synthetic modifications due to the acidity of its protons, which are activated by the adjacent aromatic system.

Oxidation to Aldehyde: The 4-methyl group can be directly oxidized to a formyl group (an aldehyde). A facile, metal-free protocol for this transformation uses an iodine-DMSO system to achieve oxidative C(sp³)–H functionalization, converting 4-methylquinoline (B147181) into quinoline-4-carbaldehyde (B127539) in good to excellent yields. scholaris.ca This aldehyde can then serve as a key intermediate for a wide range of subsequent reactions.

Deprotonation and Electrophilic Trapping: The protons of the 4-methyl group can be removed by a strong base to generate a nucleophilic anionic species. Hindered lithium dialkylamides, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), have been used to deprotometalate 4-methylquinoline. researchgate.net The resulting lithiated intermediate can be trapped with various electrophiles, allowing for the introduction of a wide array of functional groups onto the methyl carbon. For instance, reaction with an aldehyde or ketone would yield a corresponding alcohol. researchgate.net This method provides a powerful tool for elaborating the structure of 4-methylquinoline derivatives.

Preparation and Characterization of Key Precursors and Intermediates

The synthesis of this compound is not a singular event but a sequence of reactions, each producing a crucial building block for the next. The primary route relies on the Conrad-Limpach synthesis, which begins with the condensation of a substituted aniline with a β-ketoester.

Key Precursors and Reagents

The journey to the target molecule begins with commercially available and well-characterized precursors.

3-Ethoxyaniline (m-Phenetidine): This is the foundational precursor that introduces the 7-ethoxy substituent into the quinoline ring. It is a liquid at room temperature.

Ethyl Acetoacetate: This β-ketoester is the key reagent responsible for forming the 4-methyl and C2-oxo functionalities of the initial heterocyclic ring. biosynth.commaynoothuniversity.ienih.gov

| Property | 3-Ethoxyaniline |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Form | Liquid |

| Boiling Point | 248 °C |

| Density | 1.032 g/mL at 25 °C |

| Refractive Index | n20/D 1.566 |

Data sourced from commercial suppliers.

Intermediate 1: Ethyl 3-((3-ethoxyphenyl)amino)but-2-enoate

The first major intermediate is an enamine, formed through the condensation of 3-ethoxyaniline and ethyl acetoacetate. This reaction typically involves heating the two reactants, often with an acid catalyst such as p-toluenesulfonic acid, in a solvent like toluene (B28343) or benzene with azeotropic removal of water using a Dean-Stark apparatus. nih.gov A more optimized approach involves using molecular sieves as a dehydrating agent at room temperature, which can drive the reaction to near-quantitative completion. mdpi.com

Intermediate 2: 7-Ethoxy-4-methylquinolin-2(1H)-one

The subsequent step is a thermally induced intramolecular cyclization of the enamine intermediate. nih.gov This reaction, a cornerstone of the Conrad-Limpach synthesis, requires significant energy to overcome the aromaticity of the phenyl ring during the formation of the heterocyclic system. nih.gov The process is typically carried out in very high-boiling solvents, such as diphenyl ether or Dowtherm A, at temperatures reaching 250 °C. nih.govnih.gov The resulting 7-Ethoxy-4-methylquinolin-2(1H)-one is a stable quinolone that serves as the direct precursor to the final stages of the synthesis. The synthesis of the related 7-Amino-4-methylquinolin-2(1H)-one from m-phenylenediamine (B132917) and ethyl acetoacetate proceeds with a moderate yield of 47%, indicating the general feasibility of this approach for 7-substituted quinolones. maynoothuniversity.ie

Intermediate 3: 2-Chloro-7-ethoxy-4-methylquinoline

To arrive at the target quinoline, the oxygen at the C2 position of the quinolinone must be replaced. This is commonly achieved through chlorination. The quinolinone intermediate is treated with a chlorinating agent, most frequently phosphoryl chloride (POCl₃), to yield 2-Chloro-7-ethoxy-4-methylquinoline. This chloro-derivative is a versatile intermediate, as the chlorine atom at the 2-position is a good leaving group, allowing for further functionalization if needed, or for its eventual removal to yield the parent quinoline. Alternative methods for this chlorination exist, such as using a combination of triphenylphosphine and trichloroisocyanuric acid. chemicalbook.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimization of the Conrad-Limpach Cyclization

The critical cyclization step to form the quinolone ring is often the lowest-yielding part of the sequence due to the harsh conditions required. The choice of solvent is paramount. A systematic study of the Conrad-Limpach reaction confirmed that the yield of the resulting 4-hydroxyquinolone generally increases with the boiling point of the solvent used for the thermal cyclization. nih.gov Solvents with boiling points exceeding 250 °C provided the best outcomes. nih.gov While this study focused on a different aniline, the principles are directly applicable to the synthesis of 7-Ethoxy-4-methylquinolin-2(1H)-one.

Table of Solvents for Conrad-Limpach Thermal Cyclization and Corresponding Yields

| Solvent | Boiling Point (°C) | Yield (%) |

|---|---|---|

| Methyl Benzoate | 199 | 16 |

| Propyl Benzoate | 231 | 37 |

| Butyl Benzoate | 250 | 45 |

| Dowtherm A | 257 | 65 |

| Diphenyl Ether | 259 | 59 |

| 1,2,4-Trichlorobenzene | 214 | 42 |

| 2-Nitrotoluene | 222 | 44 |

Adapted from a study on 4-hydroxyquinoline synthesis, illustrating the effect of solvent choice on yield. nih.gov

This data underscores the importance of high temperatures for facilitating the high-energy cyclization intermediate. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, often provides superior yields. nih.gov

Furthermore, modern energy sources have been explored to improve this transformation. Microwave-assisted synthesis has been successfully applied to produce the related 7-hydroxy-4-methylquinolin-2(1H)-one, suggesting a powerful method for significantly reducing reaction times and potentially improving yields compared to conventional heating. researchgate.net

Optimization of Other Synthetic Steps

Beyond the key cyclization, other steps can also be optimized.

Enamine Formation: As noted, using molecular sieves instead of azeotropic distillation for the initial condensation can improve the yield of the enamine intermediate to near-quantitative levels under milder, room-temperature conditions. mdpi.com

Alternative Routes: While the Conrad-Limpach method is effective for 2-quinolones, other named reactions exist for quinoline synthesis. The Doebner-von Miller reaction, which uses an aniline and α,β-unsaturated carbonyl compounds, is an alternative for direct quinoline formation. rsc.orgrsc.orgwikipedia.org However, these reactions are often violently exothermic and require harsh acidic conditions, which can lead to regioselectivity issues with substituted anilines and make product isolation challenging. rsc.orgrsc.org Therefore, the more controlled, multi-step Conrad-Limpach pathway is often preferred for accessing specific isomers like this compound.

By carefully selecting precursors, controlling reaction conditions at each intermediate stage, and choosing optimal solvents and energy sources, the synthetic methodology for this compound can be fine-tuned for efficiency and high yield.

Advanced Spectroscopic and Structural Characterization of 7 Ethoxy 4 Methylquinoline Derivatives

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the specific functional groups present in 7-Ethoxy-4-methylquinoline. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of covalent bonds. The spectrum is characterized by distinct bands corresponding to stretching and bending vibrations within the molecule.

The key functional groups—the quinoline (B57606) aromatic system, the aliphatic methyl group, and the ethoxy substituent—give rise to characteristic absorption bands.

Aromatic C-H Stretching: The C-H bonds on the quinoline ring typically absorb in the region of 3100–3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (-CH₃) and ethyl (-CH₂CH₃) groups exhibit strong C-H stretching vibrations in the 2980–2850 cm⁻¹ range. Asymmetric stretches appear at higher frequencies than symmetric stretches.

Aromatic Ring Vibrations (C=C and C=N): The conjugated system of the quinoline ring produces a series of characteristic sharp absorption bands between 1620 cm⁻¹ and 1450 cm⁻¹. These are crucial for confirming the presence of the heteroaromatic core.

Aliphatic C-H Bending: The bending (scissoring and rocking) vibrations of the methyl and methylene (B1212753) groups are observed in the 1470–1360 cm⁻¹ region.

C-O-C Ether Linkage: The ethoxy group is definitively identified by strong C-O stretching bands. The asymmetric C-O-C stretch is typically found in the 1270–1230 cm⁻¹ range, while the symmetric stretch appears near 1080–1030 cm⁻¹.

The table below summarizes the expected FT-IR vibrational assignments for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3080–3040 | Medium-Weak | C-H Stretching | Aromatic (Quinoline Ring) |

| 2985–2970 | Strong | Asymmetric C-H Stretching | Aliphatic (-CH₃, -CH₂-) |

| 2940–2920 | Strong | Symmetric C-H Stretching | Aliphatic (-CH₂-) |

| 2880–2865 | Medium | Symmetric C-H Stretching | Aliphatic (-CH₃) |

| 1615 | Strong | C=C / C=N Stretching | Aromatic (Quinoline Ring) |

| 1575 | Strong | C=C / C=N Stretching | Aromatic (Quinoline Ring) |

| 1505 | Strong | C=C / C=N Stretching | Aromatic (Quinoline Ring) |

| 1465 | Medium | Asymmetric C-H Bending | Aliphatic (-CH₃, -CH₂-) |

| 1380 | Medium | Symmetric C-H Bending (Umbrella) | Aliphatic (-CH₃) |

| 1250 | Strong | Asymmetric C-O-C Stretching | Aryl-Alkyl Ether |

| 1045 | Strong | Symmetric C-O-C Stretching | Aryl-Alkyl Ether |

| 840 | Strong | C-H Out-of-Plane Bending | Aromatic (Substituted Ring) |

FT-Raman spectroscopy serves as an excellent complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds and vibrations of the carbon skeleton often produce strong Raman signals where they might be weak or absent in the IR spectrum.

For this compound, the FT-Raman spectrum is dominated by vibrations of the aromatic quinoline core.

Aromatic Ring Breathing: The symmetric "breathing" modes of the quinoline ring, where the entire ring system expands and contracts symmetrically, typically give rise to very strong and sharp bands in the Raman spectrum, often around 1600 cm⁻¹ and 1000 cm⁻¹.

C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations are visible, typically in the 3100–2800 cm⁻¹ region, confirming the FT-IR data.

Substituent Vibrations: The vibrations associated with the methyl and ethoxy groups are also present, though often less intense than the ring modes.

The combination of FT-IR and FT-Raman provides a robust and comprehensive vibrational profile, confirming the molecular structure and the presence of all key functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides precise information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum can be clearly divided into aromatic and aliphatic regions. The chemical shifts (δ) are influenced by the electron-donating ethoxy group and the weakly donating methyl group.

Ethoxy Group Protons: The ethoxy group (-OCH₂CH₃) gives rise to two distinct signals. The methylene protons (-CH₂-) appear as a quartet due to coupling with the three adjacent methyl protons (n+1 rule, 3+1=4). The methyl protons (-CH₃) appear as a triplet due to coupling with the two adjacent methylene protons (2+1=3).

4-Methyl Group Protons: The methyl group at the C4 position is not coupled to any adjacent protons, so it appears as a sharp singlet in the aliphatic region.

Aromatic Protons: The quinoline ring has five protons (H-2, H-3, H-5, H-6, H-8). Their chemical shifts and coupling patterns are diagnostic. For example, H-2 and H-3 often appear as a pair of coupled doublets. The protons on the substituted benzene (B151609) ring (H-5, H-6, H-8) exhibit shifts and couplings that reflect their positions relative to the electron-donating ethoxy group at C7.

The following table presents representative ¹H NMR data for this compound, typically recorded in Deuterated Chloroform (CDCl₃).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.65 | Doublet (d) | J = 4.5 | 1H |

| H-8 | ~7.90 | Doublet (d) | J = 9.0 | 1H |

| H-5 | ~7.35 | Doublet (d) | J = 9.0 | 1H |

| H-3 | ~7.20 | Doublet (d) | J = 4.5 | 1H |

| H-6 | ~7.15 | Doublet of Doublets (dd) | J = 9.0, 2.5 | 1H |

| -OCH₂CH₃ | ~4.15 | Quartet (q) | J = 7.0 | 2H |

| 4-CH₃ | ~2.60 | Singlet (s) | - | 3H |

| -OCH₂CH₃ | ~1.50 | Triplet (t) | J = 7.0 | 3H |

¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift determined by its hybridization and electronic environment. In a standard broadband-decoupled spectrum, each signal appears as a singlet.

For this compound, all 12 unique carbon atoms can be identified.

Quaternary Carbons: The carbons bearing no protons (C-4, C-7, C-8a, C-4a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). C-7, being attached to the electronegative oxygen atom, will be significantly downfield.

Aromatic CH Carbons: The five CH carbons of the quinoline ring (C-2, C-3, C-5, C-6, C-8) appear in the characteristic aromatic region (100–150 ppm).

Aliphatic Carbons: The carbons of the ethoxy and methyl groups appear in the upfield region (< 70 ppm). The methylene carbon (-OCH₂-) is deshielded by the adjacent oxygen atom, while the two methyl carbons (4-CH₃ and -OCH₂CH₃) appear furthest upfield.

The table below details the expected ¹³C NMR chemical shifts for this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type |

| C-7 | ~160.5 | Quaternary (Ar-O) |

| C-2 | ~150.0 | CH (Aromatic) |

| C-8a | ~149.0 | Quaternary (Aromatic) |

| C-4 | ~144.5 | Quaternary (Aromatic) |

| C-4a | ~128.0 | Quaternary (Aromatic) |

| C-5 | ~126.5 | CH (Aromatic) |

| C-8 | ~121.0 | CH (Aromatic) |

| C-3 | ~118.5 | CH (Aromatic) |

| C-6 | ~116.0 | CH (Aromatic) |

| C-1' (-OCH₂) | ~63.8 | CH₂ (Aliphatic) |

| 4-CH₃ | ~18.7 | CH₃ (Aliphatic) |

| C-2' (-CH₃) | ~14.8 | CH₃ (Aliphatic) |

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For conjugated and aromatic systems like this compound, these absorptions are primarily due to π → π* and n → π* transitions.

The quinoline ring system is a chromophore that exhibits multiple strong absorption bands in the UV region. The presence of substituents (ethoxy and methyl groups) acts to modify the exact positions (λ_max) and intensities of these bands, typically causing a bathochromic (red) shift compared to unsubstituted quinoline.

π → π Transitions:* These are high-energy, high-intensity transitions involving the delocalized π-electron system of the quinoline ring. They typically appear as two or three distinct bands in the 220–350 nm range.

n → π Transitions:* This transition involves promoting a non-bonding electron (from the nitrogen lone pair) into an anti-bonding π* orbital. It is lower in energy (appears at a longer wavelength) and is significantly less intense than the π → π* transitions. It can sometimes be obscured by the stronger absorption bands.

A typical UV-Vis spectrum of this compound in a solvent like ethanol (B145695) would show several absorption maxima.

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

| ~230 | High (~35,000) | π → π |

| ~280 | Medium (~5,000) | π → π |

| ~335 | Medium-Low (~3,000) | π → π |

| ~350 | Low (~2,500) | n → π |

The collective data from FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy provides an unambiguous and detailed structural characterization of this compound, confirming its molecular connectivity, functional groups, and electronic properties.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry serves as a cornerstone analytical technique for the elucidation of the molecular weight and structural features of this compound and its derivatives. Through ionization and subsequent analysis of fragment ions, detailed information about the molecule's composition and connectivity can be obtained. The choice of ionization method significantly influences the resulting mass spectrum, with "hard" techniques like Electron Ionization providing extensive fragmentation and "soft" techniques like Electrospray Ionization yielding prominent molecular ions.

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural elucidation of quinoline derivatives through the analysis of their fragmentation patterns. In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent fragmentation. uni-saarland.de The fragmentation of this compound is expected to follow characteristic pathways observed for both quinoline and alkoxy aromatic compounds. cdnsciencepub.comlibretexts.org

The mass spectrum of the parent 4-methylquinoline (B147181) shows a prominent molecular ion peak, with fragmentation primarily involving the methyl group and the quinoline ring system. nih.gov For alkoxy-substituted quinolines, such as the methoxyquinolines, two primary fragmentation pathways are observed. cdnsciencepub.com One pathway involves the loss of the alkyl group from the ether, followed by the loss of carbon monoxide (CO). The other pathway is the loss of the entire alkoxy group.

For this compound, the initial fragmentation would likely involve the cleavage of the ethyl group from the ethoxy substituent. This can occur in two ways:

Loss of a methyl radical (•CH₃): Cleavage of the terminal methyl group of the ethoxy moiety.

Loss of an ethyl radical (•C₂H₅): Cleavage of the bond between the oxygen and the ethyl group.

A significant fragmentation pathway for alkoxy aromatic compounds is the cleavage of the C-O bond, leading to the loss of the alkoxy group. In the case of this compound, this would result in the loss of an ethoxy radical (•OCH₂CH₃). Another characteristic fragmentation involves the loss of a neutral molecule of ethene (C₂H₄) via a McLafferty-type rearrangement, if sterically feasible, followed by further fragmentation of the resulting ion. The fragmentation of the quinoline ring itself, often involving the loss of HCN, is also a common feature in the mass spectra of these compounds. researchgate.net

Table 1: Predicted Key EI-MS Fragmentation Ions for this compound

| Ion Description | Proposed Structure / Formula | m/z (mass/charge) |

| Molecular Ion | [C₁₂H₁₃NO]⁺• | 187 |

| Loss of CH₃ | [M - CH₃]⁺ | 172 |

| Loss of C₂H₅ | [M - C₂H₅]⁺ | 158 |

| Loss of OCH₂CH₃ | [M - OCH₂CH₃]⁺ | 142 |

| Loss of C₂H₄ (Ethene) | [M - C₂H₄]⁺• | 159 |

| Quinoline core fragment | [C₉H₇N]⁺• | 129 |

This table represents predicted fragmentation patterns based on known fragmentation of related structures.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a "soft" ionization technique that is particularly valuable for determining the accurate molecular mass of a compound with high precision, which in turn allows for the unambiguous determination of its elemental composition. google.comrsc.orgiucr.org Unlike EI-MS, ESI typically results in minimal fragmentation, with the most prominent ion being the protonated molecule, [M+H]⁺. amazonaws.comrsc.org

For this compound and its derivatives, ESI-HRMS provides the exact mass of the protonated molecule. This high-resolution data is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The precision of ESI-HRMS is often in the range of parts per million (ppm), providing a high degree of confidence in the assigned molecular formula. google.com

For example, the calculated monoisotopic mass of the protonated molecule of this compound ([C₁₂H₁₄NO]⁺) is 188.1070 Da. An ESI-HRMS measurement would be expected to yield a mass very close to this value, confirming the elemental formula. This technique is routinely used in the characterization of newly synthesized quinoline derivatives to confirm their identity. iucr.orgrsc.org

Table 2: Example ESI-HRMS Data for a Hypothetical this compound Derivative

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z | Mass Error (ppm) |

| This compound | C₁₂H₁₃NO | 188.1070 | 188.1073 | 1.6 |

| Derivative A | C₁₃H₁₅NO₂ | 218.1125 | 218.1121 | -1.8 |

| Derivative B | C₁₄H₁₇N₂O | 245.1335 | 245.1339 | 1.6 |

This table contains hypothetical data for illustrative purposes, based on typical experimental outcomes.

Electron Ionization Mass Spectrometry (EI-MS)

X-ray Diffraction and Crystallography

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and properties of this compound derivatives.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule, including its absolute stereochemistry. encyclopedia.pub This technique requires a well-ordered single crystal of the compound. The diffraction pattern produced when the crystal is irradiated with X-rays allows for the calculation of the electron density distribution within the crystal, from which the positions of all atoms can be determined with high accuracy. rsc.orgksu.edu.sa

For derivatives of this compound, SC-XRD analysis can reveal:

Molecular Conformation: The exact spatial arrangement of the atoms, including the planarity of the quinoline ring and the conformation of the ethoxy and methyl substituents.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Crystal Packing: How the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. iucr.org

Absolute Stereochemistry: For chiral derivatives, SC-XRD using anomalous dispersion effects can determine the absolute configuration of stereocenters. encyclopedia.pub

The crystal structures of numerous quinoline derivatives have been elucidated using this technique, providing fundamental insights into their solid-state properties. iucr.orgresearchgate.net

Table 3: Illustrative Crystallographic Data for a Quinoline Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 14.234 |

| c (Å) | 9.876 |

| β (°) | 105.34 |

| Volume (ų) | 1154.2 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.35 |

This table presents example data typical for a small organic molecule and is for illustrative purposes.

Powder X-ray Diffractometry (PXRD) is a rapid, non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. libretexts.orgrigaku.com Instead of a single crystal, a finely powdered sample is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. spectroscopyonline.comiucr.org

For this compound and its derivatives, PXRD is primarily used for:

Phase Identification: By comparing the obtained diffraction pattern with databases of known patterns, the crystalline phase(s) of the material can be identified. researchgate.net

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a key tool in identifying and characterizing these different solid-state forms.

Purity Analysis: The presence of crystalline impurities can be detected by the appearance of additional peaks in the diffraction pattern.

Determination of Crystallinity: The technique can distinguish between crystalline and amorphous materials.

The PXRD pattern plots the intensity of the diffracted X-rays versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of a specific crystalline structure. spectroscopyonline.com

Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Packing

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules. It involves the excitation of a molecule to a higher electronic state with light of a specific wavelength, followed by the emission of light as the molecule returns to its ground state. Quinoline and its derivatives are known to exhibit fluorescence, and their photophysical properties are of significant interest. researchgate.netsigmaaldrich.com

The fluorescence properties of 7-alkoxy-4-methylquinolines are influenced by the nature of the substituents on the quinoline ring and the solvent environment. The ethoxy group at the 7-position, being an electron-donating group, generally enhances the fluorescence quantum yield compared to the unsubstituted quinoline. The methyl group at the 4-position can also influence the photophysical properties. researchgate.netoup.com

Key photophysical parameters determined for this compound derivatives include:

Absorption and Emission Maxima (λ_abs and λ_em): The wavelengths at which the molecule shows maximum absorption and emission of light.

Stokes Shift: The difference in wavelength (or energy) between the absorption and emission maxima. A larger Stokes shift is often desirable in fluorescence applications to minimize self-absorption. innovareacademics.in

Fluorescence Quantum Yield (Φ_F): The ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process.

Fluorescence Lifetime (τ_F): The average time the molecule spends in the excited state before returning to the ground state.

The photophysical properties of related compounds like 7-hydroxy-4-methylcoumarin and other quinoline derivatives have been extensively studied, providing a basis for understanding the behavior of this compound. sigmaaldrich.cnaatbio.com For instance, studies on 7-hydroxyquinoline (B1418103) analogs have shown that methyl substitution can significantly enhance fluorescence quantum yield. researchgate.netoup.com

Table 4: Representative Photophysical Data for a Fluorescent Quinoline Derivative in Ethanol

| Parameter | Value |

| Absorption Maximum (λ_abs) | 350 nm |

| Emission Maximum (λ_em) | 450 nm |

| Stokes Shift | 100 nm |

| Molar Extinction Coefficient (ε) | 15,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ_F) | 0.65 |

This table presents typical photophysical data for a fluorescent quinoline derivative for illustrative purposes.

Excitation and Emission Spectra Analysis of this compound

The interaction of light with a fluorophore is a fundamental process that provides a wealth of information about its electronic structure and environment. This interaction is characterized by the molecule's excitation and emission spectra. The excitation spectrum reveals the wavelengths of light that a molecule absorbs to reach an excited state, while the emission spectrum illustrates the wavelengths of light emitted as the molecule returns to its ground state. evidentscientific.com

For a given fluorophore, the excitation and emission spectra are typically mirror images of each other, a phenomenon known as the Stokes shift. This shift to longer wavelengths in the emission spectrum is due to energy loss as the excited molecule relaxes to a lower vibrational level before emitting a photon. evidentscientific.com The analysis of these spectra is crucial for understanding the photophysical behavior of a compound.

In the context of quinoline derivatives, the position and shape of the excitation and emission bands are highly sensitive to the molecular structure and the surrounding solvent. For instance, studies on various amino-substituted quinazolines, which share a similar heterocyclic core with quinolines, have demonstrated that the emission can be tuned across the visible spectrum, from blue to red, by altering the position and nature of the amino donor groups. nih.gov In one study, a series of fluorescent compounds based on a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor showed emissions ranging from 414 nm to 597 nm in cyclohexane, depending on the amino donor at the 4- or 7-positions. nih.gov

Specifically for this compound, while direct spectral data is not extensively available in the provided search results, we can infer its likely behavior from related compounds. For example, 7-hydroxy-4-methyl-2(1H)-quinolone is noted for its fluorescence properties. sigmaaldrich.com The introduction of an ethoxy group at the 7-position, as in this compound, is expected to influence the electron density of the quinoline ring system, thereby affecting its absorption and emission characteristics. Research on similar structures, such as 7-amino-4-trifluoromethyl-2-ethoxy quinoline, has shown distinct excitation and emission peaks. researchgate.net For example, compound IX in one study, a quinoline derivative, exhibited an excitation maximum at 370 nm and an emission maximum at 450 nm, resulting in a Stokes shift of 80 nm. researchgate.net

The following table provides a hypothetical representation of expected excitation and emission data for this compound based on the analysis of similar quinoline derivatives.

| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| This compound (Hypothetical) | ~350-370 | ~440-460 | ~80-100 |

This table is illustrative and based on data from related quinoline compounds.

Determination of Fluorescence Quantum Yields

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield indicates that a significant fraction of the absorbed energy is released as fluorescence, making the compound a bright fluorophore.

The determination of fluorescence quantum yields is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. The choice of the standard is crucial and should have absorption and emission properties similar to the sample under investigation. nih.gov

Research on quinoline and quinazoline (B50416) derivatives has revealed a wide range of quantum yields, highlighting the influence of structural modifications. For instance, in a series of quinazoline-based fluorophores, the quantum yield varied significantly with the position and type of substituent. nih.gov Compounds with amino donors at the 4-position of the quinazoline ring generally exhibited higher quantum yields than those with donors at the 7-position. nih.gov One compound in this series, compound 7, which has a donor at the 7-position, displayed a notable quantum yield of 43.32%. nih.gov Another study on different quinoline derivatives reported quantum yields ranging from 0.14 to 0.54. researchgate.net For example, compound XIII, a quinoline derivative, had a quantum yield of 0.54. researchgate.net

The quantum yield is influenced by various factors, including the rigidity of the molecular structure and the presence of non-radiative decay pathways. Non-radiative processes, such as internal conversion and intersystem crossing, compete with fluorescence and reduce the quantum yield.

The following table presents a compilation of experimentally determined fluorescence quantum yields for various quinoline and quinazoline derivatives, providing a comparative basis for estimating the potential quantum yield of this compound.

| Compound | Solvent | Quantum Yield (Φ) |

| Quinazoline Derivative (Compound 1) nih.gov | Cyclohexane | > 80% |

| Quinazoline Derivative (Compound 2) nih.gov | Cyclohexane | > 80% |

| Quinazoline Derivative (Compound 7) nih.gov | Not Specified | 43.32% |

| Quinoline Derivative (Compound IX) researchgate.net | Not Specified | 0.26 |

| Quinoline Derivative (Compound XIII) researchgate.net | Not Specified | 0.54 |

| Quinoline Derivative (Compound XV) researchgate.net | Not Specified | 0.51 |

Fluorescence Lifetime Measurements

The fluorescence lifetime (τ) is another fundamental photophysical parameter that describes the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and is independent of the concentration and excitation intensity under normal conditions. horiba.com

Fluorescence lifetime measurements are often performed using time-correlated single-photon counting (TCSPC), a highly sensitive technique that records the time delay between the excitation pulse and the detection of the first emitted photon. horiba.com The resulting decay curve is then analyzed to determine the fluorescence lifetime.

The fluorescence lifetime can be influenced by various factors, including the molecular environment and the presence of quenchers. For many fluorophores, the fluorescence decay is mono-exponential, indicating a single emissive species. However, in some cases, the decay can be multi-exponential, suggesting the presence of multiple excited-state species or different conformations of the fluorophore. nih.gov

In the study of quinazoline-based fluorophores, the fluorescence lifetimes were found to vary from 3.29 to 8.36 ns for most compounds, fitting a single exponential decay function. nih.gov However, some compounds with a POZ (phenoxazine) substituent exhibited bi-exponential decay, with lifetimes of 1.32 ns and 9.71 ns for one such compound. nih.gov Research on a DNA-conjugated thiazole (B1198619) orange (TO) dye, which has a quinoline component, also revealed multi-exponential decay with lifetimes of 4.4 ns and 2.1 ns, suggesting multiple binding orientations of the dye. nih.gov

The following table summarizes fluorescence lifetime data for several quinoline and quinazoline derivatives, illustrating the range of lifetimes observed for these classes of compounds.

| Compound | Solvent | Lifetime(s) (ns) | Decay Model |

| Quinazoline Derivative (General) nih.gov | Not Specified | 3.29 - 8.36 | Single Exponential |

| Quinazoline Derivative (with POZ) nih.gov | Not Specified | 1.32 and 9.71 | Bi-exponential |

| DNA-conjugated TO Dye nih.gov | Not Specified | 4.4 and 2.1 | Multi-exponential |

Research Applications and Areas of Investigation

Role as a Synthetic Intermediate and Building Block

The primary role of 7-Ethoxy-4-methylquinoline in chemical research appears to be as a synthetic intermediate or a building block for the construction of more complex molecules. Its bifunctional nature, with the reactive quinoline (B57606) core and the modifiable substituents, makes it a valuable starting material. Researchers can utilize the inherent reactivity of the quinoline system and the directing effects of the methyl and ethoxy groups to synthesize a variety of target molecules with potential applications in medicinal chemistry, materials science, and other fields. acs.orgchemicalbook.com

Prediction of Non-Linear Optical (NLO) Properties

Investigations into Potential Biological Activities

While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of quinoline derivatives has been a major focus of biological research. nih.govijshr.comontosight.ai Given the diverse activities of quinolines, it is plausible that this compound or its derivatives could be investigated for a range of biological effects, including but not limited to antimicrobial, anticancer, or anti-inflammatory properties. For instance, related quinoline derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. bohrium.com

Prediction of Binding Modes with Enzyme Active Sites (e.g., Kinases, Topoisomerases, Hydrolases)

Use in Materials Science and Other Chemical Research

Beyond the life sciences, quinoline derivatives have found applications in materials science. Their unique electronic and photophysical properties make them candidates for use in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The specific substitution pattern of this compound could impart desirable photoluminescent or electronic characteristics. Furthermore, the quinoline scaffold is utilized in the discovery of new pesticides, highlighting its relevance in agricultural chemistry. acs.org

Structure Activity Relationship Sar Studies and Rational Design of 7 Ethoxy 4 Methylquinoline Analogues

Impact of the Ethoxy Group at Position 7 on Biological Activity and Molecular Recognition

Research on various quinoline (B57606) derivatives has shown that the nature of the substituent at C-7 is a crucial determinant of antiproliferative and other biological activities. sci-hub.seorientjchem.org Studies on 4-aminoquinoline (B48711) derivatives demonstrated that those with bi-aryl substituents at the 7-position were the most potent in terms of antimalarial activity. biointerfaceresearch.com In the context of anticancer agents, the presence of a hydroxyl or methoxy (B1213986) group at position 7 has been shown to improve antitumor activity. orientjchem.org

A systematic study on 7-substituted-4-aminoquinoline derivatives revealed that introducing larger, bulky alkoxy groups at this position can be a beneficial strategy for enhancing antiproliferative effects. sci-hub.se For instance, while a simple methoxy group at C-7 resulted in moderate and selective activity, analogues with larger alkoxy substituents displayed more potent and broad-spectrum antiproliferative activity against several human tumor cell lines. sci-hub.se This suggests that the ethoxy group in 7-ethoxy-4-methylquinoline likely contributes favorably to its biological profile, potentially through enhanced binding interactions within a hydrophobic pocket of a target protein. The size and lipophilicity of the ethoxy group can affect solubility and the ability to cross biological membranes, thereby influencing the compound's pharmacokinetic properties.

For example, in a series of 7-alkoxy-4,5-dihydro-(1,2,4)triazolo[4,3-a]quinoline-1(2H)-ones evaluated for anticonvulsant activity, the nature of the alkoxy group was a key factor. biointerfaceresearch.com Similarly, in the development of novel 4,7-disubstituted quinoline derivatives as autophagy-inducing agents, various ether-linked groups at the C-7 position were explored, with a trimethoxybenzyl)oxy group yielding one of the most potent compounds. nih.gov This highlights the importance of the C-7 substituent's size, flexibility, and electronic properties in achieving high-affinity molecular recognition.

| C-7 Substituent | General Observation on Activity | Example Context | Reference |

|---|---|---|---|

| -OCH₃ (Methoxy) | Confers selective antiproliferative activity. | Anticancer quinolones | sci-hub.se |

| -OCH₂CH₃ (Ethoxy) | Generally favorable; contributes to potency. | Antiproliferative quinolones | sci-hub.se |

| Large/Bulky Alkoxy Groups | Can significantly enhance antiproliferative potency. | Anticancer quinolones | sci-hub.se |

| Bi-aryl Groups | Showed high potency in antimalarial compounds. | Antimalarial 4-aminoquinolines | biointerfaceresearch.com |

| -F (Fluoro) | Significantly boosted antiviral activity in one series. | Antiviral 4-quinoline carboxylic acids | nih.gov |

| -Cl (Chloro) | Often used as a starting point, but replacement can improve activity. | Antiviral and anticancer quinolines | nih.govmdpi.com |

Role of the Methyl Group at Position 4 in Ligand Binding and Pharmacological Response

The introduction of a substituent at position 4 is known to enhance the potency of quinoline-based compounds against cancer cells. orientjchem.org In studies of quinoline conjugates, the replacement of a C-4 methyl group with a bulkier aromatic phenyl group was found to enhance antimicrobial activity, a finding supported by both experimental data and computational studies. researchgate.net This suggests that the C-4 position can accommodate larger substituents and that this space can be exploited to achieve additional favorable interactions with a biological target.

| C-4 Substituent | Observed Effect | Compound Class/Target | Reference |

|---|---|---|---|

| Methyl | Enhances anticancer potency. | General quinoline derivatives | orientjchem.org |

| Phenyl | Enhanced antimicrobial activity compared to methyl. | Quinoline-chalcone-pyrazoline conjugates | researchgate.net |

| Amino Side Chain | Facilitated antiproliferative activity. | Anticancer quinolones | sci-hub.se |

| Alkylation of C-4 Amine | Not tolerated; led to loss of activity. | Thiazolo[4,5-c]quinoline TLR8 agonists | nih.gov |

Influence of Substitutions at Peripheral Quinoline Ring Positions (e.g., C-6, C-8) on Biological Profiles

Modifications at other positions of the quinoline ring, such as C-6 and C-8, are routinely explored to fine-tune the biological activity, selectivity, and pharmacokinetic properties of lead compounds.

C-6 Position: The C-6 position is frequently substituted, often with halogens or electron-donating groups. In many quinoline-based kinase inhibitors, a substituent at C-6 is important for potent activity. orientjchem.org For example, in a series of c-Met inhibitors, 6,7-disubstituted-4-phenoxyquinoline derivatives were synthesized, indicating the importance of substitution patterns across this edge of the ring. nih.gov The introduction of a fluorine atom at C-6 is considered optimal for the anticancer activity of some quinolin-4-ones. mdpi.com In antimalarial quinolines, replacing a methoxy group at the C-6 position with a chloro group was found to enhance activity. nih.gov

C-8 Position: The C-8 position is also a critical site for modification. Halogen substitution at C-8 has been shown to increase the antimalarial efficacy of certain quinoline analogues. nih.gov In contrast, for some TLR8 agonists, virtually all modifications at the C-8 position led to a complete loss of agonistic activity, demonstrating its sensitivity to substitution. nih.gov For quinolin-4-ones, a methoxy group at C-8 was found to prevent phototoxicity associated with fluoroquinolones and could reduce the risk of drug resistance. mdpi.com Studies on highly brominated quinolines have shown that the specific placement of bromine atoms is crucial; compounds with bromine at C-5 and C-7 showed significant anticancer activity, while those with substitutions at C-3, C-6, and C-8 were inactive. nih.gov

This highlights that the electronic and steric properties of substituents at these peripheral positions can drastically alter the molecule's interaction with its target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

| Position | Substituent | Observed Effect on Activity | Compound Class | Reference |

|---|---|---|---|---|

| C-6 | -F (Fluoro) | Optimal for anticancer activity. | Quinolin-4-ones | mdpi.com |

| C-6 | -Cl (Chloro) | Enhanced antimalarial activity (replacing -OCH₃). | Quinine (B1679958) analogues | nih.gov |

| C-6 | Phenyl | Important for potent IGF-1R inhibition. | 3-Cyanoquinoline derivatives | orientjchem.org |

| C-8 | Halogen | Increased antimalarial efficacy. | Quinine analogues | nih.gov |

| C-8 | -OCH₃ (Methoxy) | Prevented phototoxicity and may reduce drug resistance. | Fluoroquinolin-4-ones | mdpi.com |

| C-8 | Any modification | Abrogation of agonistic activity. | Thiazolo[4,5-c]quinoline TLR8 agonists | nih.gov |

Chemo- and Regioselectivity in Structural Modifications for Optimized Bioactivity

The precise placement of functional groups on the quinoline scaffold is paramount for optimizing bioactivity. The development of chemo- and regioselective synthetic methods allows medicinal chemists to introduce substituents at specific positions, avoiding the formation of undesired isomers and enabling systematic SAR exploration.

Various modern synthetic strategies have been developed to achieve this control. For example, metal-free, base-promoted methods have been established for the regioselective synthesis of C-3-functionalized quinolines via a [4+2] hetero-Diels-Alder reaction. acs.orgnih.gov This approach offers excellent control over the position of substitution. Similarly, rhodium-catalyzed reactions between 2-aminohydrazones and terminal alkynes provide a chemo- and regioselective route to functionalized quinolines that tolerates a wide variety of functional groups. rsc.org

Another powerful technique is the electrophile-driven regioselective synthesis, such as the 6-endo-dig iodocyclization of specific precursors to yield highly substituted 3-iodoquinolines. acs.orgscilit.com The resulting halogenated quinolines are particularly valuable as they can be further functionalized through well-established organopalladium cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), providing access to a diverse library of analogues with modifications at a specific position. acs.org Control over regioselectivity is crucial because even minor changes in the position of a substituent can lead to dramatic differences in biological activity due to altered binding modes or steric hindrance at the target site. mdpi.com

Design and Synthesis of Hybrid Scaffolds Incorporating the this compound Moiety

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design to create novel compounds with improved affinity, better selectivity, or a dual mode of action. researchgate.net The this compound moiety can serve as a valuable building block in the construction of such hybrids.

Numerous examples exist where the quinoline scaffold is fused or linked to other biologically active motifs. These include:

Quinoline-Chalcone Hybrids: These have been designed as potential anticancer agents, targeting pathways like PI3K/AKT/mTOR. nih.gov

Quinoline-Pyridine Hybrids: Synthesized as PIM-1/2 kinase inhibitors, these compounds have shown potent anticancer activity and the ability to induce apoptosis. tandfonline.comresearchgate.netnih.gov

Quinoline-Sulfonamide Hybrids: Designed as anticancer agents, these molecules combine the quinoline core with a sulfonamide moiety, another well-known pharmacophore. nih.gov

Quinoline-Thiazole Hybrids: A one-pot synthesis strategy has been developed to create thiazole-tethered 7-ethoxy quinoline hybrids as potential antimicrobial agents that inhibit dihydrofolate reductase (DHFR). researchgate.net

Quinoline-Quinoxaline Hybrids: These have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. ukzn.ac.za

The rationale behind these designs is often to merge the known activities of the individual components to produce a synergistic effect or to use one moiety to correctly orient the other within a biological target's binding site. The synthesis of these hybrids typically involves multi-step reaction sequences that link the pre-functionalized scaffolds. core.ac.uk

| Hybrid Scaffold | Target/Biological Activity | Design Rationale | Reference |

|---|---|---|---|

| Quinoline-Chalcone | Anticancer (PI3K inhibition) | Combine two known anticancer pharmacophores. | nih.gov |

| Quinoline-Pyridine | Anticancer (PIM-1/2 kinase inhibition) | Targeting protein kinases involved in cell survival. | tandfonline.comnih.gov |

| Quinoline-Sulfonamide | Anticancer | Molecular hybridization of two established pharmacophores. | nih.gov |

| 7-Ethoxy Quinoline-Thiazole | Antimicrobial (DHFR inhibition) | Combine quinoline with a thiazole (B1198619) moiety known for antimicrobial properties. | researchgate.net |

| Quinoline-Quinoxaline | Antibacterial | Fusion of two heterocyclic systems to enhance antibacterial potency. | ukzn.ac.za |

| Quinoline-cis-Vinyl Triamide | Anticancer (EGFR-TK inhibition) | Designed as EGFR tyrosine kinase inhibitors for breast cancer. | rsc.org |

Bioisosteric Replacements and Functional Group Modifications for Enhanced Potency and Selectivity

Bioisosterism is a fundamental strategy in rational drug design where one atom or group of atoms is replaced by another with similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties like metabolic stability or toxicity. u-tokyo.ac.jpstereoelectronics.org This approach is highly relevant to the optimization of this compound analogues.

Classical Bioisosteres: These involve replacing functional groups with others from the same periodic group or with similar valency.

Ethoxy Group: The oxygen of the ethoxy group could be replaced by sulfur (to form a thioether) or a methylene (B1212753) group (-CH₂-). stereoelectronics.org Replacing the ether oxygen with CH₂ would remove hydrogen bonding capability and increase lipophilicity, which could be used to probe the importance of the oxygen atom's electronic properties. stereoelectronics.org

Methyl Group: The C-4 methyl group could be replaced by other small groups like -NH₂, -OH, or a halogen like -Cl. u-tokyo.ac.jp These substitutions would alter the local electronics and hydrogen-bonding potential, providing insight into the nature of the binding pocket.

Non-Classical Bioisosteres: These replacements are more structurally distinct but mimic the key steric and electronic features of the original group.

Ethoxy Group: A more complex modification could involve replacing the ethoxy group with other functionalities that mimic its size and hydrogen bond accepting capability.

Methyl Group: A trifluoromethyl (-CF₃) group is a common bioisostere for a methyl group. While sterically similar, the -CF₃ group is strongly electron-withdrawing and can alter metabolic stability and binding interactions. nih.gov

Ring Equivalents: A phenyl ring can sometimes be replaced by a heteroaromatic ring like thiophene (B33073) or pyridine (B92270) to modulate properties like polarity, solubility, and potential for hydrogen bonding. u-tokyo.ac.jp

Advanced Research Applications and Methodological Development of 7 Ethoxy 4 Methylquinoline

Application as Ligands in Chemical Biology and Drug Discovery

The rigid, bicyclic structure of quinoline (B57606) makes it an ideal scaffold for developing ligands that can bind with high affinity and specificity to biological macromolecules such as receptors and enzymes. researchgate.net

Derivatives of the quinoline core have been systematically explored as ligands for neuropeptide receptors, which are critical targets in the regulation of various physiological processes. Research has led to the patenting of numerous quinoline derivatives as potent ligands for the neuropeptide Y (NPY) receptor. google.com While the patents cover a broad class of substituted quinolines, they establish the core scaffold's utility in achieving receptor affinity. google.comgoogleapis.com

In a related context, a close structural analog, N-(7-ethoxy-4-methyl-2-quinazolinyl)guanidine, has been identified as a ligand for the Neuropeptide FF (NPFF) receptor. google.com The NPFF system is involved in modulating pain and opioid signaling, making its ligands significant candidates for therapeutic development. google.com The activity of this quinazoline (B50416) derivative underscores the potential of the 7-ethoxy-4-methyl substituted heterocyclic core in targeting neuropeptide systems.

Table 1: Quinoline and Quinazoline Derivatives as Neuropeptide Receptor Ligands

| Compound Name | Target Receptor | Application/Significance |

|---|---|---|

| Substituted Quinoline Derivatives | Neuropeptide Y (NPY) Receptor | Patented as potential NPY receptor antagonists. google.comgoogleapis.com |

The quinoline framework is a cornerstone in the design of specific enzyme inhibitors, a critical area in drug discovery for cancer and infectious diseases.

c-Met Kinase: The c-Met receptor tyrosine kinase is a well-established target in oncology, and its dysregulation is linked to cancer progression. google.com Quinoline-based structures have been integral to the development of c-Met inhibitors. For instance, Capmatinib (INC280), a potent and selective c-Met inhibitor, features a related heterocyclic core and demonstrates how this class of compounds can achieve high-affinity binding to the kinase domain. medchemexpress.com Research into dual EGFR/c-Met inhibitors has also utilized the quinazoline scaffold, a close relative of quinoline, to overcome drug resistance in non-small cell lung cancer (NSCLC). nih.govplos.org The compound 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)-imidazo[1,2-b] researchgate.netsemanticscholar.orgtriazin-2-yl]benzamide is another example of a potent c-Met inhibitor built around a quinoline structure. google.com